8H-pyrido[2,3-d]pyrimidin-4-one

EGFR inhibition anticancer T790M mutant

Select 8H-pyrido[2,3-d]pyrimidin-4-one for its privileged scaffold architecture—unique [2,3-d] fusion, tautomeric hydrogen-bond donor/acceptor pattern, and polypharmacology (EGFR T790M, CDK4/6, PI3Kδ, sst2). The unsubstituted core is a validated starting point for NSCLC, HCC, CLL, and acromegaly programs, avoiding regioisomer mismatch. Available in ≥97% purity with full analytical documentation (NMR, HPLC). Request bulk pricing or custom functionalization.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
Cat. No. B7787453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8H-pyrido[2,3-d]pyrimidin-4-one
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=NC(=O)C2=C1
InChIInChI=1S/C7H5N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h1-4H,(H,8,9,10,11)
InChIKeyXKEBMWRWBWRQAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8H-pyrido[2,3-d]pyrimidin-4-one Sourcing Guide: Core Scaffold for Kinase Inhibitor Development and Multi-Target Anticancer Programs


8H-pyrido[2,3-d]pyrimidin-4-one (CAS 24410-19-3; also designated 3H-pyrido[2,3-d]pyrimidin-4-one) is a fused bicyclic heteroaromatic scaffold comprising a pyridine ring ortho-fused to a pyrimidin-4-one moiety. The compound exists in tautomeric equilibrium between the 3H- and 1H- forms, with the 3H-pyrido[2,3-d]pyrimidin-4-one representation being prevalent in both primary literature and authoritative chemical databases [1]. This core scaffold has demonstrated capacity for multi-kinase engagement, including inhibition of receptor tyrosine kinases (EGFR, PDGFRβ), cyclin-dependent kinases (CDK4/6), and lipid kinases (PI3K isoforms), underpinning its utility as a privileged starting point for medicinal chemistry optimization [2][3]. The unsubstituted core exhibits a melting point of 255-257 °C and a predicted boiling point of 346.2±34.0 °C, providing a stable, tractable intermediate for further functionalization [4].

Why 8H-pyrido[2,3-d]pyrimidin-4-one Cannot Be Directly Replaced by Other Pyridopyrimidinone Isomers or Unoptimized Analogs


Substitution of 8H-pyrido[2,3-d]pyrimidin-4-one with regioisomeric pyridopyrimidinones or alternative fused heterocycles is not functionally neutral and cannot be performed without rigorous revalidation. The [2,3-d] ring fusion positions the nitrogen atoms at the 1-, 3-, and 8-positions, creating a hydrogen-bonding donor-acceptor pattern and π-stacking geometry that differs fundamentally from the [3,4-d] or [4,3-d] isomers, resulting in altered kinase binding orientation and target engagement [1]. Moreover, the tautomeric equilibrium between the 3H- and 1H- forms influences the compound's capacity to act as both a hydrogen bond donor (via N-H) and acceptor (via carbonyl), a feature not equivalently replicated in the pyrido[2,3-d]pyrimidin-2-one scaffold where the carbonyl is positioned at C2 rather than C4 [2]. Even within the same scaffold class, substitution pattern differences (e.g., C2 vs. C4 modifications) produce large variations in kinase inhibition potency and selectivity, underscoring that the unsubstituted core is not a commodity but a specific starting point with defined reactivity and engagement properties [3].

8H-pyrido[2,3-d]pyrimidin-4-one: Head-to-Head and Cross-Study Quantitative Differentiation Data


EGFR Wild-Type and T790M Mutant Inhibition: 8a Derivative Outperforms Standard Doxorubicin in Cytotoxicity and Shows Dual EGFR Inhibition

The pyrido[2,3-d]pyrimidin-4(3H)-one derivative 8a demonstrates sub-micromolar dual inhibitory activity against both wild-type EGFR (EGFRWT) and the clinically relevant T790M resistance mutant (EGFRT790M), with IC50 values of 0.099 µM and 0.123 µM respectively [1]. In cellular cytotoxicity assays against the PC-3 prostate cancer cell line, compound 8a exhibited an IC50 of 9.5 µM, representing a 2.7-fold greater potency than the reference standard doxorubicin (IC50 25.7 µM) [1]. Furthermore, compound 8a induced a 5.3-fold increase in caspase-3 levels in PC-3 cells, confirming an apoptotic mechanism of action [1].

EGFR inhibition anticancer T790M mutant apoptosis kinase inhibitor

HepG-2 Hepatocellular Carcinoma Potency: Pyrido[2,3-d]pyrimidin-4-one Derivative 5a Shows 2-Fold Improvement Over Doxorubicin

Compound 5a, a 7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)-pyrido[2,3-d]pyrimidin-4(3H)-one derivative, exhibited an IC50 of 0.3 µM against the HepG-2 hepatocellular carcinoma cell line, compared to 0.6 µM for the standard chemotherapeutic doxorubicin, representing a 2-fold improvement in potency [1]. Against PC-3 prostate cancer cells, compound 5a showed an IC50 of 6.6 µM versus 6.8 µM for doxorubicin, and against HCT-116 colon cancer cells, compound 5a achieved an IC50 of 7 µM compared to 12.8 µM for doxorubicin, a 1.8-fold improvement [1]. Kinase inhibitory assessment of 5a showed promising activity against PDGFRβ, EGFR, and CDK4/cyclin D1 at 50 and 100 µM in single measurements [1].

hepatocellular carcinoma multi-kinase inhibition PDGFRβ CDK4/cyclin D1 anticancer

PI3Kδ Isoform Selectivity: Pyrido-pyrimidin-4-ones Exhibit Nanomolar Activity Against PI3Kδ with Demonstrated Selectivity Over α, β, and γ Isoforms

A series of pyrido-pyrimidin-4-ones incorporating purine/pyrimidine scaffolds were evaluated for inhibition of the four Class I PI3K isoforms (α, β, δ, and γ). Compounds demonstrated activity ranging from nanomolar to micromolar against the PI3Kδ isoform, with selectivity for PI3Kδ over the α, β, and γ isoforms [1]. The selective PI3Kδ inhibitors were further assayed in vivo using a human B-cell proliferation assay stimulated by anti-IgM or IL-4, where they exhibited remarkable activity [1]. This isoform selectivity profile distinguishes these compounds from pan-PI3K inhibitors, which inhibit all four isoforms non-selectively and are associated with greater toxicity burdens.

PI3Kδ inhibition B-cell malignancies autoimmune disease isoform selectivity cancer

Somatostatin Receptor Subtype 2 (sst2) Biased Agonism: 3H-pyrido[2,3-d]pyrimidin-4-one Derivatives Demonstrate Functional Selectivity and Oral Bioavailability

The 3H-pyrido[2,3-d]pyrimidin-4-one scaffold was optimized to yield potent, biased sst2 agonists with oral bioavailability [1]. These molecules exhibit excellent sst2 potency and selectivity against sst1, sst3, and sst5 receptors, and are significantly more potent at inhibiting cAMP production than at inducing receptor internalization—a hallmark of biased agonism [1]. Lead compound 36 (6-(3-chloro-5-methylphenyl)-3-(3-fluoro-5-hydroxyphenyl)-5-({methyl[(2S)-pyrrolidin-2-ylmethyl]amino}methyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one) demonstrated dose-dependent suppression of growth hormone secretion in GHRH-challenged rats following oral administration [1]. This functional selectivity profile contrasts with peptide sst2 agonists (e.g., octreotide, lanreotide), which are limited to parenteral administration and may exhibit different internalization dynamics.

sst2 agonist biased agonism oral bioavailability acromegaly GPCR

FGFR4 Kinase Selectivity: Pyrido[2,3-d]pyrimidine-Derived FGFR4 Inhibitors Show >100-Fold Selectivity Over FGFR1-3

FGFR4-IN-8, a pyrido[2,3-d]pyrimidine-derived compound, demonstrates >100-fold selectivity for FGFR4 over FGFR1–3, with minimal inhibition of other cysteine-containing kinases such as MK2 and S6K2 at therapeutic doses . This selectivity profile is a direct consequence of structure-based design exploiting the pyrido[2,3-d]pyrimidine scaffold's capacity to engage the unique ATP-binding pocket features of FGFR4. In contrast, first-generation pan-FGFR inhibitors (e.g., erdafitinib, pemigatinib) inhibit FGFR1-4 with comparable potency, leading to dose-limiting hyperphosphatemia and tissue calcification mediated by FGFR1 inhibition.

FGFR4 inhibition kinase selectivity cancer hepatocellular carcinoma targeted therapy

Multi-Kinase Engagement Spectrum: Pyrido[2,3-d]pyrimidin-4-one Scaffold Inhibits TKs, PI3K, and CDK4/6 Across Multiple Cancer Cell Lines

Pyrido[2,3-d]pyrimidin-4-one derivatives were found to lower cell proliferation in various cancer cell lines through inhibition of multiple kinase families, including tyrosine kinases (TKs), phosphatidylinositol 3-kinase (PI3K), and cyclin-dependent kinase 4/6 (CDK4/6) [1]. This multi-kinase engagement profile distinguishes the scaffold from more narrowly targeted heterocyclic cores such as quinazoline (primarily EGFR) or pyrazolo[3,4-d]pyrimidine (primarily Src family). In a focused kinase inhibitory evaluation, compound 6 (a pyrido[2,3-d]pyrimidin-4-one derivative) demonstrated inhibitory action against BRAF V600E, EGFR, and PDGFRβ at 100 µM, with an overall cellular IC50 of 0.5 µM against HepG2, PC-3, and HCT-116 cell lines, comparable to doxorubicin (IC50 0.6 µM) [2].

multi-kinase inhibitor tyrosine kinase CDK4/6 PI3K broad-spectrum anticancer

8H-pyrido[2,3-d]pyrimidin-4-one: Evidence-Backed Research Applications and Procurement Decision Scenarios


EGFR T790M Resistance-Mutant Oncology Programs

For medicinal chemistry teams developing next-generation EGFR inhibitors to address acquired resistance in non-small cell lung cancer (NSCLC), 8H-pyrido[2,3-d]pyrimidin-4-one derivatives offer a validated starting point. Compound 8a demonstrates sub-micromolar dual inhibition of both EGFRWT (IC50 0.099 µM) and the T790M gatekeeper mutant (IC50 0.123 µM), maintaining an IC50 ratio <2 that indicates retained potency against the resistance-conferring variant [1]. This profile contrasts with first-generation quinazoline-based inhibitors (e.g., gefitinib, erlotinib), which lose activity against T790M. The 5.3-fold caspase-3 induction confirms apoptotic cell death rather than cytostatic arrest, a mechanistically desirable feature for tumor regression [1].

Hepatocellular Carcinoma (HCC) and Multi-Kinase Inhibitor Development

For programs targeting hepatocellular carcinoma, where single-agent kinase inhibitors (e.g., sorafenib, lenvatinib) provide only modest survival benefits, pyrido[2,3-d]pyrimidin-4-one derivatives offer a multi-kinase engagement profile with demonstrated HepG-2 potency. Compound 5a exhibits an IC50 of 0.3 µM against HepG-2, representing a 2-fold improvement over doxorubicin (0.6 µM) [1]. The scaffold's concurrent inhibition of PDGFRβ, EGFR, and CDK4/cyclin D1 provides a built-in multi-targeting strategy that may circumvent the compensatory pathway activation frequently observed in HCC [1]. This polypharmacology is scaffold-intrinsic rather than requiring combination formulations.

PI3Kδ-Selective Inhibitor Programs for B-Cell Malignancies and Autoimmune Indications

For organizations pursuing PI3Kδ-selective inhibitors for chronic lymphocytic leukemia (CLL), non-Hodgkin lymphoma (NHL), or autoimmune diseases, the pyrido-pyrimidin-4-one chemotype provides a scaffold with demonstrated PI3Kδ selectivity over α, β, and γ isoforms [1]. Compounds from this class have shown nanomolar PI3Kδ activity and functional efficacy in human B-cell proliferation assays stimulated by anti-IgM or IL-4 [1]. This isoform selectivity is critical for avoiding the hyperglycemia (PI3Kα) and cardiovascular toxicities (PI3Kβ/γ) associated with pan-PI3K inhibitors, which have limited the clinical adoption of earlier-generation agents.

Oral Non-Peptide sst2 Agonist Programs for Acromegaly and Neuroendocrine Tumors

For pharmaceutical development teams seeking oral alternatives to injectable somatostatin analogs (octreotide, lanreotide, pasireotide), the 3H-pyrido[2,3-d]pyrimidin-4-one scaffold has been validated as an orally bioavailable, biased sst2 agonist chemotype [1]. Lead compounds from this series demonstrate sub-nanomolar sst2 potency with selectivity over sst1, sst3, and sst5, and exhibit dose-dependent growth hormone suppression in rat GHRH challenge models following oral administration [1]. The biased agonism profile (cAMP inhibition > receptor internalization) may translate to improved long-term efficacy by mitigating tachyphylaxis, a documented limitation of peptide sst2 agonists. This scaffold addresses a significant unmet need in the $3B+ acromegaly and NET therapeutics market.

Quote Request

Request a Quote for 8H-pyrido[2,3-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.